molecular formula CH2C(CH3)COOCH3<br>C5H8O2<br>C5H8O2 B049780 Methyl methacrylate CAS No. 80-62-6

Methyl methacrylate

Cat. No. B049780
CAS RN: 80-62-6
M. Wt: 100.12 g/mol
InChI Key: VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Patent
US04234565

Procedure details

A copolymer of 2-(N',N'-diethylamino)ethylmethacrylate, stearylmetacrylate, and methylmethacrylate was prepared by charging 0.048 mole of 2-(N',N'-diethylamino)ethylacrylate, 0.002 moles of stearylmethacrylate and 0.15 moles of methylmethacrylate in a retort containing 0.002 moles of AIBN. The retort had in accordance with Example 1 been gassed with nitrogen gas for half an hour before charging. The components were dissolved in dry benzene.
Quantity
0.048 mol
Type
reactant
Reaction Step One
Quantity
0.002 mol
Type
reactant
Reaction Step Two
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Name
Quantity
0.002 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH2:7][O:8][C:9](=[O:12])[CH:10]=[CH2:11])[CH2:4][CH3:5])[CH3:2].[CH2:13](OC(=O)C(C)=C)CCCCCCCCCCCCCCCCC.[CH3:37][O:38][C:39](=[O:43])[C:40]([CH3:42])=[CH2:41].CC(N=NC(C#N)(C)C)(C#N)C>C1C=CC=CC=1>[CH2:1]([N:3]([CH2:6][CH2:7][O:8][C:9](=[O:12])[C:10]([CH3:13])=[CH2:11])[CH2:4][CH3:5])[CH3:2].[CH3:37][O:38][C:39](=[O:43])[C:40]([CH3:42])=[CH2:41]

Inputs

Step One
Name
Quantity
0.048 mol
Type
reactant
Smiles
C(C)N(CC)CCOC(C=C)=O
Step Two
Name
Quantity
0.002 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O
Step Three
Name
Quantity
0.15 mol
Type
reactant
Smiles
COC(C(=C)C)=O
Step Four
Name
Quantity
0.002 mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
been gassed with nitrogen gas for half an hour

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CCOC(C(=C)C)=O
Name
Type
product
Smiles
COC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04234565

Procedure details

A copolymer of 2-(N',N'-diethylamino)ethylmethacrylate, stearylmetacrylate, and methylmethacrylate was prepared by charging 0.048 mole of 2-(N',N'-diethylamino)ethylacrylate, 0.002 moles of stearylmethacrylate and 0.15 moles of methylmethacrylate in a retort containing 0.002 moles of AIBN. The retort had in accordance with Example 1 been gassed with nitrogen gas for half an hour before charging. The components were dissolved in dry benzene.
Quantity
0.048 mol
Type
reactant
Reaction Step One
Quantity
0.002 mol
Type
reactant
Reaction Step Two
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Name
Quantity
0.002 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH2:7][O:8][C:9](=[O:12])[CH:10]=[CH2:11])[CH2:4][CH3:5])[CH3:2].[CH2:13](OC(=O)C(C)=C)CCCCCCCCCCCCCCCCC.[CH3:37][O:38][C:39](=[O:43])[C:40]([CH3:42])=[CH2:41].CC(N=NC(C#N)(C)C)(C#N)C>C1C=CC=CC=1>[CH2:1]([N:3]([CH2:6][CH2:7][O:8][C:9](=[O:12])[C:10]([CH3:13])=[CH2:11])[CH2:4][CH3:5])[CH3:2].[CH3:37][O:38][C:39](=[O:43])[C:40]([CH3:42])=[CH2:41]

Inputs

Step One
Name
Quantity
0.048 mol
Type
reactant
Smiles
C(C)N(CC)CCOC(C=C)=O
Step Two
Name
Quantity
0.002 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O
Step Three
Name
Quantity
0.15 mol
Type
reactant
Smiles
COC(C(=C)C)=O
Step Four
Name
Quantity
0.002 mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
been gassed with nitrogen gas for half an hour

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CCOC(C(=C)C)=O
Name
Type
product
Smiles
COC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04234565

Procedure details

A copolymer of 2-(N',N'-diethylamino)ethylmethacrylate, stearylmetacrylate, and methylmethacrylate was prepared by charging 0.048 mole of 2-(N',N'-diethylamino)ethylacrylate, 0.002 moles of stearylmethacrylate and 0.15 moles of methylmethacrylate in a retort containing 0.002 moles of AIBN. The retort had in accordance with Example 1 been gassed with nitrogen gas for half an hour before charging. The components were dissolved in dry benzene.
Quantity
0.048 mol
Type
reactant
Reaction Step One
Quantity
0.002 mol
Type
reactant
Reaction Step Two
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Name
Quantity
0.002 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH2:7][O:8][C:9](=[O:12])[CH:10]=[CH2:11])[CH2:4][CH3:5])[CH3:2].[CH2:13](OC(=O)C(C)=C)CCCCCCCCCCCCCCCCC.[CH3:37][O:38][C:39](=[O:43])[C:40]([CH3:42])=[CH2:41].CC(N=NC(C#N)(C)C)(C#N)C>C1C=CC=CC=1>[CH2:1]([N:3]([CH2:6][CH2:7][O:8][C:9](=[O:12])[C:10]([CH3:13])=[CH2:11])[CH2:4][CH3:5])[CH3:2].[CH3:37][O:38][C:39](=[O:43])[C:40]([CH3:42])=[CH2:41]

Inputs

Step One
Name
Quantity
0.048 mol
Type
reactant
Smiles
C(C)N(CC)CCOC(C=C)=O
Step Two
Name
Quantity
0.002 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O
Step Three
Name
Quantity
0.15 mol
Type
reactant
Smiles
COC(C(=C)C)=O
Step Four
Name
Quantity
0.002 mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
been gassed with nitrogen gas for half an hour

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CCOC(C(=C)C)=O
Name
Type
product
Smiles
COC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.